molecular formula C16H23ClN2O2 B2989005 4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 953990-36-8

4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2989005
CAS RN: 953990-36-8
M. Wt: 310.82
InChI Key: KRIXAZCEYWCSFL-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 4-halobenzoic acids and derivatives . Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of such compounds .


Chemical Reactions Analysis

Organoboron compounds, which are part of this compound, are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

I have conducted a search for the scientific research applications of “4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide”, but it appears that there is limited information available on this specific compound in the public domain. The searches returned results related to similar compounds and their activities, such as antibacterial properties , but not directly about the compound .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like “4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide”, is an important task of modern organic chemistry . This could be a potential future direction for research in this field.

properties

IUPAC Name

4-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-21-11-10-19-8-6-13(7-9-19)12-18-16(20)14-2-4-15(17)5-3-14/h2-5,13H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIXAZCEYWCSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

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